2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide
2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide
Introduction
2-Hydroxyethyl acrylate (HEA), a key functional monomer, holds a significant position in the landscape of polymer chemistry and material science. As an ester of acrylic acid and ethylene glycol, it possesses a unique bifunctional nature, containing both a reactive acrylate group for polymerization and a primary hydroxyl group for subsequent chemical modifications. This dual functionality makes HEA a versatile building block for a wide array of polymers with tailored properties, driving its use in numerous industrial and research applications, from high-performance coatings and adhesives to advanced biomedical materials. This technical guide provides an in-depth overview of 2-Hydroxyethyl acrylate, encompassing its chemical and physical properties, synthesis and polymerization methodologies, key applications, and safety considerations.
Chemical and Physical Properties
2-Hydroxyethyl acrylate is a clear, colorless liquid with a mild, ester-like odor.[1][2] Its fundamental properties are summarized in the tables below, providing a quantitative overview for researchers and chemical engineers.
Table 1: General and Physical Properties of 2-Hydroxyethyl Acrylate
| Property | Value | Reference(s) |
| CAS Number | 818-61-1 | [3] |
| Molecular Formula | C5H8O3 | [4] |
| Molecular Weight | 116.11 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Ester-like, mild pungent | [1] |
| Density | 1.106 g/cm³ at 25 °C | [1][2] |
| Boiling Point | 200 °C | [1][2] |
| Freezing Point | < -60 °C | [1][2] |
| Flash Point | 101 °C | [1][2] |
| Viscosity | 11.17 mPa·s at 25 °C | [1] |
| Vapor Pressure | 0.1 mbar at 21.4 °C | [1][2] |
| Refractive Index | 1.447 - 1.452 at 20 °C | [6] |
| Solubility | Miscible with water and soluble in common organic solvents. | [7] |
Table 2: Chemical Specifications of 2-Hydroxyethyl Acrylate
| Property | Value | Reference(s) |
| Purity | min. 98.5% | [1] |
| Acid Value | max. 2.5 mg KOH/g | [1] |
| Water Content | max. 0.15% | [1] |
| Color (APHA) | max. 10 | [1] |
Experimental Protocols
Synthesis of 2-Hydroxyethyl Acrylate
A common laboratory-scale synthesis of 2-hydroxyethyl acrylate involves the esterification of acrylic acid with ethylene glycol.[8]
Methodology:
-
A mixture of acrylic acid (0.17 moles), ethylene glycol (105.4 g), and iodine (0.1 g, 0.4 mmol) as a catalyst is prepared in a reaction flask.[8]
-
The mixture is heated to boiling and refluxed for 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[8]
-
After completion, the reaction mixture is cooled to room temperature.
-
A cold sodium chloride aqueous solution is added to the mixture.
-
The product, 2-hydroxyethyl acrylate, is extracted into dichloromethane.[8]
-
The organic phase is washed sequentially with a 5% sodium thiosulfate (Na2S2O3) aqueous solution and brine.[8]
-
The organic layer is then dried over magnesium sulfate (MgSO4).[8]
-
The solvent is removed by evaporation under vacuum.
-
The final product is purified by distillation to yield 2-hydroxyethyl acrylate.[8]
Caption: Synthesis workflow for 2-Hydroxyethyl Acrylate.
Bulk Polymerization of 2-Hydroxyethyl Acrylate
Bulk polymerization is a straightforward method to produce poly(2-hydroxyethyl acrylate) (PHEA).[9]
Methodology:
-
Purified 2-hydroxyethyl acrylate monomer is placed in glass ampoules.
-
A chemical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.
-
The ampoules are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[9]
-
The ampoules are then sealed under vacuum.
-
Polymerization is carried out by placing the ampoules in a constant temperature oil bath (e.g., 50 °C, 60 °C, or 70 °C) for a specified duration.[9]
-
After the desired time, the ampoules are removed and cooled to quench the polymerization.
-
The ampoules are broken open, and the resulting polymer is purified by extracting the unreacted monomer with a suitable solvent, such as methanol.[9]
Caption: Experimental workflow for bulk polymerization of HEA.
Applications
The versatile properties of 2-hydroxyethyl acrylate and its polymers lead to their use in a wide range of applications:
-
Coatings and Paints: HEA is extensively used in the formulation of automotive, industrial, and architectural coatings.[10] It enhances adhesion, weather resistance, and durability.[10] The hydroxyl groups allow for crosslinking with isocyanates or melamine resins, resulting in high-performance coating systems.
-
Adhesives and Sealants: Due to its excellent bonding properties, HEA is a common component in construction, automotive, and packaging adhesives.[10][11]
-
Resins and Plastics: It is used as a comonomer in the production of various polymers and as a crosslinking agent to modify the properties of plastics and rubbers.[8]
-
UV Curable Systems: HEA plays a crucial role in radiation-curable formulations, including UV and electron beam (EB) curing systems for inks, varnishes, and industrial coatings.[10][12]
-
Hydrogels for Biomedical Applications: Poly(2-hydroxyethyl acrylate) is a hydrophilic polymer used in biomedical applications such as the manufacturing of soft contact lenses, wound dressings, and as a component in drug delivery systems.[2][12]
-
Textiles: In the textile industry, HEA is used to improve the dyeability of fabrics and enhance their softness and durability.[11]
-
Personal Care Products: It can be found in the formulation of lotions, creams, and hair care products, where it acts as a moisturizer and improves texture.[11]
Safety and Handling
2-Hydroxyethyl acrylate is a reactive chemical and requires careful handling.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed. | |
| H311: Toxic in contact with skin. | ||
| H314: Causes severe skin burns and eye damage. | ||
| H317: May cause an allergic skin reaction. | ||
| H400: Very toxic to aquatic life. | ||
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P273: Avoid release to the environment. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||
| P302 + P352: IF ON SKIN: Wash with plenty of water. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P405: Store locked up. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
To prevent polymerization during storage, 2-hydroxyethyl acrylate must be stored under air, as oxygen is required for the stabilizer (often hydroquinone monomethyl ether) to be effective.[9] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. The storage temperature should not exceed 35°C.[9]
References
- 1. prepchem.com [prepchem.com]
- 2. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]
- 12. 2-Hydroxyethyl acrylate, 97%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
